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molecular formula C11H10O3 B8758285 4,6-Dimethyl-7-hydroxycoumarin CAS No. 1484-98-6

4,6-Dimethyl-7-hydroxycoumarin

Cat. No. B8758285
M. Wt: 190.19 g/mol
InChI Key: VQDAXVSOTNGSJB-UHFFFAOYSA-N
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Patent
US05001147

Procedure details

A solution of 2,4-dihydroxytoluene (10.0 g) in ethylacetoacetate (12 ml) was poured in small portion into conc. H2SO4 (26 ml), chilling in an ice bath. After the addition was completed the solid obtained was separated by filtration, washed several times with water up to neutrality of the washings, dried and crystallized from MeOH, yielding 4,6-dimethyl-7-hydroxycoumarin (III) (10.64 g; m.p. 273° C.). ##STR9##
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1C=C(O)[CH:5]=[CH:4][C:3]=1[CH3:9].OS(O)(=O)=O.[CH2:15]([O:17][C:18](=[O:23])[CH2:19][C:20]([CH3:22])=O)[CH3:16]>>[CH3:22][C:20]1[C:5]2[C:15](=[CH:16][C:2]([OH:1])=[C:3]([CH3:9])[CH:4]=2)[O:17][C:18](=[O:23])[CH:19]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C
Name
Quantity
26 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilling in an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed several times with water up to neutrality of the washings
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(OC2=CC(=C(C=C12)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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